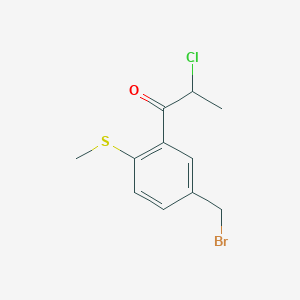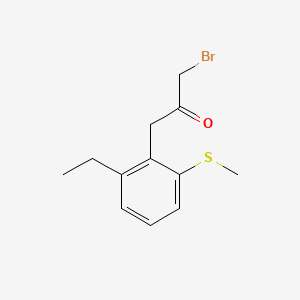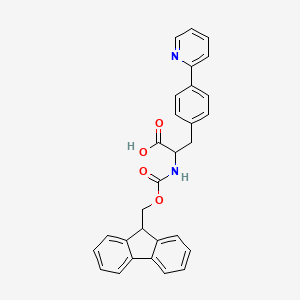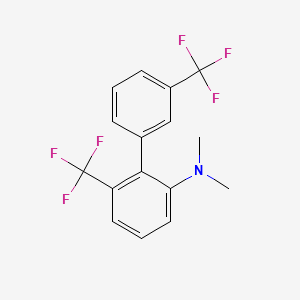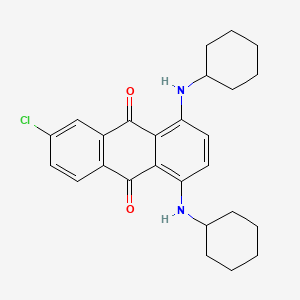
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 6th position and two cyclohexylamino groups at the 1st and 4th positions of the anthracene-9,10-dione core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and cyclohexylamine.
Chlorination: The 1,4-dihydroxyanthraquinone is chlorinated to introduce a chlorine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone and anthracene derivatives, which can have different photophysical and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of certain enzymes, leading to cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(cyclohexylamino)anthracene-9,10-dione: Lacks the chlorine atom at the 6th position.
6-Bromo-1,4-bis(cyclohexylamino)anthracene-9,10-dione: Contains a bromine atom instead of chlorine.
1,4-Bis(phenylamino)anthracene-9,10-dione: Contains phenylamino groups instead of cyclohexylamino groups.
Uniqueness
The presence of the chlorine atom at the 6th position in 6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione imparts unique chemical and photophysical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
10146-32-4 |
|---|---|
Molekularformel |
C26H29ClN2O2 |
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
6-chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H29ClN2O2/c27-16-11-12-19-20(15-16)26(31)24-22(29-18-9-5-2-6-10-18)14-13-21(23(24)25(19)30)28-17-7-3-1-4-8-17/h11-15,17-18,28-29H,1-10H2 |
InChI-Schlüssel |
OYHYXJOUXJKBSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C3=O)C=CC(=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


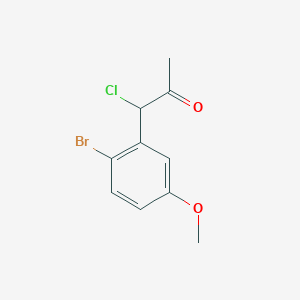
![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)

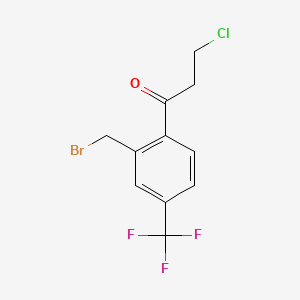


![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)

